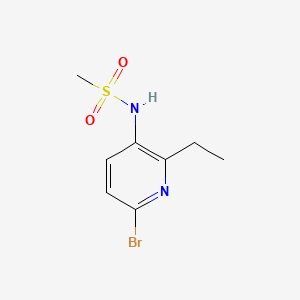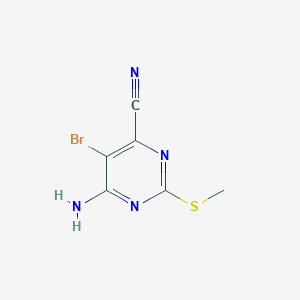
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C6H5BrN4S. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile typically involves the reaction of 5-bromo-2-(methylthio)pyrimidine-4-carbonitrile with an amino group donor under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to sulfoxides or sulfones, and the amino group can undergo reduction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents targeting epidermal growth factor receptor (EGFR) mutations.
Biological Research: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Agrochemicals: It is explored for its potential use in developing new pesticides and herbicides.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile: Lacks the amino group, making it less versatile in biological applications.
6-Amino-2-(methylthio)pyrimidine-4-carbonitrile: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile is unique due to the presence of both the amino and bromine groups, which provide a balance of reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C6H5BrN4S |
|---|---|
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
6-amino-5-bromo-2-methylsulfanylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H5BrN4S/c1-12-6-10-3(2-8)4(7)5(9)11-6/h1H3,(H2,9,10,11) |
InChI-Schlüssel |
BDUDPQJFTROBRK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)N)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


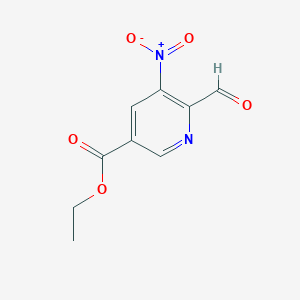



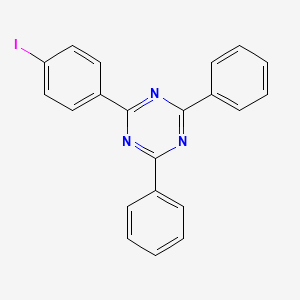
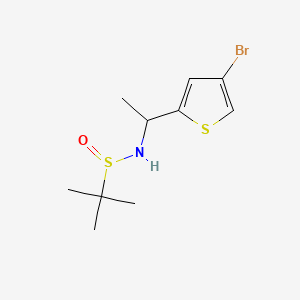
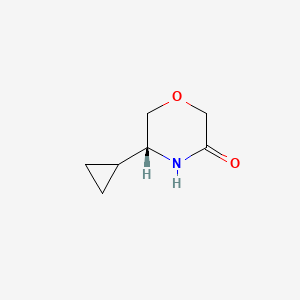

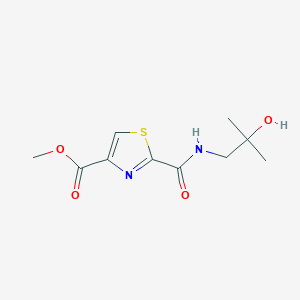
![[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B13915377.png)

![Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13915384.png)
![8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13915385.png)
